molecular formula C9H10BrNO2 B11872094 2-(3-Bromophenyl)-2-(methylamino)acetic acid

2-(3-Bromophenyl)-2-(methylamino)acetic acid

Cat. No.: B11872094
M. Wt: 244.08 g/mol
InChI Key: SPURSHJYRDZMEK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of amino acids It features a bromophenyl group attached to the alpha carbon of glycine, with a methylamino group substituting one of the hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the meta position.

    Amination: The brominated intermediate is then subjected to amination using methylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Temperature and Pressure: Controlled temperature and pressure to ensure efficient reaction rates.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenylacetic acid derivatives.

    Substitution: Formation of various substituted phenylacetic acids.

Scientific Research Applications

2-(3-Bromophenyl)-2-(methylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-(methylamino)acetic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the bromine and methylamino groups.

    3-Bromophenylacetic Acid: Lacks the methylamino group.

    2-(3-Bromophenyl)glycine: Lacks the methyl group on the amino nitrogen.

Uniqueness

2-(3-Bromophenyl)-2-(methylamino)acetic acid is unique due to the presence of both the bromine atom and the methylamino group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-2-(methylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-8(9(12)13)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPURSHJYRDZMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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